molecular formula C10H20N2O B3380625 4-Tert-butylcarbonylaminopiperidine CAS No. 199786-25-9

4-Tert-butylcarbonylaminopiperidine

Cat. No.: B3380625
CAS No.: 199786-25-9
M. Wt: 184.28 g/mol
InChI Key: KQQRSEOEXIQMQE-UHFFFAOYSA-N
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Description

4-Tert-butylcarbonylaminopiperidine: is an organic compound characterized by the presence of a piperidine ring substituted with a tert-butylcarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylcarbonylaminopiperidine typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylcarbonylaminopiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidines with various functional groups.

Mechanism of Action

The mechanism of action of 4-tert-butylcarbonylaminopiperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as a precursor to compounds that inhibit enzymes or block receptors. The tert-butylcarbonyl group provides steric hindrance, which can influence the binding affinity and selectivity of the resulting molecules .

Comparison with Similar Compounds

Uniqueness: 4-Tert-butylcarbonylaminopiperidine is unique due to its specific tert-butylcarbonyl protection, which provides distinct steric and electronic properties. This makes it particularly useful in selective synthetic applications and in the development of bioactive molecules with specific target interactions .

Properties

IUPAC Name

2,2-dimethyl-N-piperidin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQRSEOEXIQMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362949
Record name 4-tert-butylcarbonylaminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199786-25-9
Record name 4-tert-butylcarbonylaminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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